molecular formula C9H17N2+ B1597642 1-Butyl-2,3-dimethyl-1H-imidazol-3-ium CAS No. 108203-89-0

1-Butyl-2,3-dimethyl-1H-imidazol-3-ium

Cat. No.: B1597642
CAS No.: 108203-89-0
M. Wt: 153.24 g/mol
InChI Key: XUAXVBUVQVRIIQ-UHFFFAOYSA-N
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Description

Contextualization within the Field of Advanced Solvents and Functional Materials

Ionic liquids (ILs) are a class of salts that are liquid at or near room temperature, possessing a unique combination of properties including low volatility, high thermal stability, and tunable solvency. cymitquimica.com These characteristics position them as advanced solvents and functional materials with potential applications in a wide array of fields, including organic synthesis, electrochemistry, catalysis, and biomass processing. cymitquimica.com Imidazolium-based ILs, in particular, have been a focal point of research due to their favorable physicochemical properties and the versatility of their structure, which allows for modification to suit specific applications.

Historical Development and Evolution of Imidazolium-Based Ionic Liquids

The history of ionic liquids dates back to the early 20th century, but it was in the latter half of the century that research into these compounds, particularly those based on the imidazolium (B1220033) cation, began to accelerate. The evolution of imidazolium-based ILs can be broadly categorized into generations. First-generation ILs were often based on chloroaluminate anions and were sensitive to air and water. A significant breakthrough came with the development of second-generation ILs, which incorporated more stable anions, rendering them air and water-stable and expanding their range of applications. More recent developments have led to third-generation or "task-specific" ionic liquids, where the cation or anion is functionalized to perform a specific task, such as catalysis or extraction. The development of 1-butyl-2,3-dimethyl-1H-imidazol-3-ium falls within the context of refining the properties of these second and third-generation ILs for enhanced performance and stability.

Rationale for the Specific Design and Investigation of the this compound Cation

The specific design of the this compound cation is a direct result of efforts to enhance the stability and performance of imidazolium-based ionic liquids. A key vulnerability of many 1,3-dialkylimidazolium salts is the acidity of the proton at the C2 position of the imidazolium ring. This acidic proton can be a site of unwanted reactivity, particularly in basic media or in certain electrochemical applications, leading to degradation of the ionic liquid.

By introducing a methyl group at the C2 position, as is the case in this compound, this acidic proton is replaced, significantly increasing the cation's stability. alfa-chemistry.com This modification enhances the thermal and electrochemical stability of the resulting ionic liquid, making it suitable for a broader range of operating conditions. The presence of the butyl group at the N1 position and a methyl group at the N3 position also influences the physical properties of the ionic liquid, such as its melting point, viscosity, and density. The combination of these alkyl groups represents a targeted approach to creating a more robust and versatile ionic liquid.

Physicochemical Properties of this compound Chloride
PropertyValueSource
Molecular FormulaC9H17ClN2 nih.gov
Molecular Weight188.70 g/mol cymitquimica.com
AppearanceWhite to yellow solid/crystals cymitquimica.comsigmaaldrich.com
Melting Point100 °C iolitec.de

Overview of Key Research Areas and Challenges for this compound Systems

Research into this compound and its associated ionic liquids is multifaceted, exploring a range of potential applications. Key areas of investigation include:

Catalysis: Its enhanced stability makes it a promising medium and catalyst for various organic reactions. cymitquimica.com

Electrochemistry: The increased electrochemical window of C2-methylated imidazolium salts makes them attractive for use in batteries and supercapacitors. acs.org

Biomass Processing: Like other ionic liquids, it is being explored as a solvent for the dissolution and processing of cellulose (B213188) and other biopolymers. cymitquimica.com

Organic Synthesis: It serves as a stable and recyclable solvent for a variety of chemical transformations. cymitquimica.com

Despite its promising properties, challenges remain in the widespread application of this compound-based systems. These include the cost of synthesis, the need for further toxicological and environmental impact studies, and the optimization of its performance in specific industrial processes.

Detailed Research Findings

The enhanced stability of the this compound cation has been a key focus of research. Studies have quantified the impact of C2-methylation on the thermal and electrochemical properties of the corresponding ionic liquids.

Thermal Stability

The thermal stability of ionic liquids is a critical parameter for their application in chemical processes that occur at elevated temperatures. Research has shown that the substitution of the C2 proton with a methyl group significantly enhances the thermal stability of imidazolium-based ionic liquids. For instance, a study on 1-butyl-2,3-dimethylimidazolium chloride showed that while initial slow decomposition occurs, a significant mass loss of 90% happens within a 110°C range following the initial 10% loss at 250°C. Another study on 1-butyl-2,3-dimethylimidazolium tetrafluoroborate (B81430) indicated a high upper-temperature limit for its use, extending to 623.15 K (350°C). acs.org

Thermal Stability Data for this compound Salts
CompoundDecomposition Onset (°C)CommentsSource
This compound chloride~250 (for 10% weight loss)Rapid decomposition occurs at higher temperatures.
This compound tetrafluoroborate~350Upper temperature limit for use. acs.org
This compound azide (B81097)~150Upper temperature limit for use. acs.org

Electrochemical Stability

The electrochemical window of an electrolyte is a crucial factor in its suitability for electrochemical devices. The C2-methylation of the imidazolium cation has been shown to widen this window by preventing the reductive decomposition that can occur at the C2 position. For 1-butyl-2,3-dimethylimidazolium tetrafluoroborate and azide, the cathodic decomposition potential was found to be approximately -1.9 V versus a Ag/AgCl reference electrode. acs.org However, the anodic stability is highly dependent on the anion, with the tetrafluoroborate salt showing a much higher oxidation potential (2.05 V) compared to the azide salt (0.5 V). acs.org

Solubility and Conductivity

Ionic Conductivity of [C4mim][Azide]x1 + [C4mim][BF4]1-x1 Mixtures at 303.15 K ([C4mim]* = 1-butyl-2,3-dimethylimidazolium)
Mole Fraction of [Azide] (x1)Ionic Conductivity (S/m)Source
0.00000.144 chemrxiv.org
0.20310.114 chemrxiv.org
0.40110.101 chemrxiv.org
0.60530.100 chemrxiv.org
0.80150.112 chemrxiv.org
1.00000.134 chemrxiv.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-butyl-2,3-dimethylimidazol-3-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N2/c1-4-5-6-11-8-7-10(3)9(11)2/h7-8H,4-6H2,1-3H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUAXVBUVQVRIIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C[N+](=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7048087
Record name 1-Butyl-2,3-dimethylimidazolium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108203-89-0
Record name 1-Butyl-2,3-dimethylimidazolium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Advanced Purification Strategies for 1 Butyl 2,3 Dimethyl 1h Imidazol 3 Ium Salts

Established Synthetic Pathways for Imidazolium (B1220033) Cations

The foundational step in producing 1-butyl-2,3-dimethyl-1H-imidazol-3-ium salts is the synthesis of the cation itself. This is typically achieved through direct alkylation of an appropriate imidazole (B134444) precursor.

The most common and direct route to synthesize the this compound cation is through the quaternization of 1,2-dimethylimidazole (B154445). google.com This is a type of N-alkylation reaction where the nitrogen atom at the 3-position of the imidazole ring attacks an alkyl halide, forming a new carbon-nitrogen bond and creating the positively charged quaternary ammonium (B1175870) cation.

Table 1: Typical Reaction Parameters for N-Alkylation

Parameter Value/Condition Source
Precursor 1,2-dimethylimidazole google.com
Alkylating Agent n-Bromobutane or n-Chlorobutane google.com
Temperature Initial addition below 40°C; reaction at 65-70°C google.com
Reaction Time 24 - 48 hours google.comresearchgate.net
Solvent Often neat (solvent-free) or in acetonitrile (B52724) google.comresearchgate.net
Product This compound bromide/chloride google.com

Once the initial imidazolium halide salt is synthesized, the anion can be easily exchanged to generate a wide variety of this compound salts with different properties. This process, known as metathesis or anion exchange, is critical for tuning the physical and chemical characteristics of the ionic liquid. scispace.comnih.gov

Table 2: Examples of Anion Exchange Reactions

Starting Halide Reagent Resulting Anion Example Source
Imidazolium Chloride Sodium Tetrafluoroborate (B81430) (NaBF₄) Tetrafluoroborate ([BF₄]⁻) orgsyn.org
Imidazolium Chloride Potassium Hexafluorophosphate (B91526) (KPF₆) Hexafluorophosphate ([PF₆]⁻) researchgate.net
Imidazolium Bromide Lithium Bis(trifluoromethanesulfonyl)imide (LiNTf₂) Bis(trifluoromethanesulfonyl)imide ([NTf₂]⁻) nih.govasianpubs.org
Imidazolium Bromide Sodium Methanesulfonate (Na[CH₃SO₃]) Methanesulfonate ([CH₃SO₃]⁻) nih.gov
Imidazolium Halide Silver or Potassium Carboxylates (e.g., AgOAc) Carboxylates (e.g., [OAc]⁻) scispace.com

Novel and Optimized Synthesis Approaches for this compound Precursors

Research into the synthesis of ionic liquids is increasingly focused on improving efficiency, reducing environmental impact, and accelerating reaction times. These efforts align with the principles of green chemistry and involve the use of alternative energy sources.

The application of green chemistry principles is becoming more prevalent in the synthesis of imidazolium salts. The metathesis method itself can be considered a green procedure. nih.gov Key aspects include designing syntheses that are energy-efficient and minimize waste. For instance, many quaternization reactions can be performed under solvent-free conditions, which eliminates the need for volatile organic compounds. mdpi.com Furthermore, the development of ionic liquids from renewable resources and designing them for specific, efficient applications, such as their use as recyclable catalysts or in extractive desulfurization, highlights their environmental benefits. nih.govuq.edu.auresearchgate.net The ability to dissolve and process biopolymers like cellulose (B213188) and chitosan (B1678972) also positions ionic liquids as key green solvents. uq.edu.au

To overcome the long reaction times often required by conventional heating, modern energy sources are being employed for the synthesis of imidazolium ionic liquids.

Microwave-assisted synthesis has emerged as a powerful tool for the N-alkylation step. researchgate.net Microwave irradiation can dramatically reduce reaction times from many hours or days to just minutes, while often improving product yields. asianpubs.orgnih.govresearchgate.net This rapid, uniform heating is a more energy-efficient alternative to conventional refluxing. asianpubs.org The synthesis of various imidazolium-based ILs, including those with different functional groups, has been successfully demonstrated using microwave-assisted protocols, highlighting the general applicability of this technique to the synthesis of the this compound cation. nih.govresearchgate.netnih.gov

Mechanochemistry , which involves inducing reactions through mechanical force (e.g., grinding or milling), offers a solvent-free pathway for the synthesis of imidazolium salts. mdpi.com This technique is inherently green as it eliminates the need for bulk solvents. The coupling of imidazole derivatives with alkyl halides can be effectively carried out in a ball mill, providing a high-yield, environmentally friendly alternative to traditional solution-phase synthesis. mdpi.com

Advanced Purification and Isolation Techniques for High-Purity this compound Ionic Liquids

The presence of impurities, particularly residual starting materials and halide ions from the synthesis, can significantly alter the physicochemical properties of an ionic liquid. Therefore, rigorous purification is a critical final step.

For the removal of trace ionic impurities, such as residual halides after an anion exchange reaction, more advanced methods are employed. One such technique is liquid-liquid continuous extraction , which can effectively reduce halide and metal ion content to the parts-per-million (ppm) level, ensuring the production of high-purity ionic liquids. google.com The purity can be verified by testing for halide precipitation with a silver nitrate (B79036) solution. orgsyn.org

Table 3: Purification Techniques and Target Impurities

Technique Target Impurity Description Source
Solvent Washing Unreacted starting materials (e.g., 1,2-dimethylimidazole, butyl halide) Washing the crude product with a solvent in which the IL is insoluble (e.g., diethyl ether, ethyl acetate). researchgate.netscispace.com
Activated Charcoal Treatment Colored impurities, organic byproducts Dissolving the IL and stirring with decolorizing charcoal, followed by filtration. google.com
Drying under Vacuum/Lyophilization Residual water and volatile solvents Heating under reduced pressure or freeze-drying to remove volatile components. google.com
Recrystallization Various impurities Dissolving in a good solvent and precipitating with a poor solvent to form pure crystals. orgsyn.org
Extraction Water-soluble impurities, residual salts Using a solvent like dichloromethane (B109758) to extract the IL from an aqueous phase. orgsyn.org
Liquid/Liquid Continuous Extraction Trace halide and metal ions A highly efficient method to reduce ionic impurities to ppm levels for high-purity applications. google.com

Advanced Spectroscopic and Structural Elucidation of 1 Butyl 2,3 Dimethyl 1h Imidazol 3 Ium Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for probing the structural and dynamic properties of ionic liquids like 1-Butyl-2,3-dimethyl-1H-imidazol-3-ium. Analysis of NMR spectra provides detailed information on the conformation of the butyl chain and the electronic environment of the cation.

The chemical shifts observed in ¹H and ¹³C NMR spectra are sensitive to the cation-anion interactions. In a study of 1-butyl-2,3-dimethylimidazolium pentafluorophenyltrifluoroborate, the chemical shifts were recorded in CDCl₃. rsc.org The methylation at the C2 position removes the most acidic proton found in 1,3-dialkylimidazolium salts, which significantly alters the interaction landscape. The chemical shifts of the remaining ring protons (H4 and H5) and the various protons on the alkyl chains provide insight into the strength and nature of these interactions. researchgate.net

Below is a table of representative ¹H NMR chemical shifts for a this compound salt.

Proton AssignmentChemical Shift (δ, ppm)Reference
C2-CH2.59 rsc.org
N3-CH3.72 rsc.org
C4-H & C5-H7.21 rsc.org
N1-CH₂-(CH₂)₂-CH₃4.08 rsc.org
N1-CH₂-CH₂-CH₂-CH₃1.82 rsc.org
N1-(CH₂)₂-CH₂-CH₃1.38 rsc.org
N1-(CH₂)₃-CH0.96 rsc.org

Multi-Dimensional NMR Techniques for Connectivity and Solution-State Interactions

While one-dimensional NMR provides essential data, multi-dimensional techniques like Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) are required for unambiguous assignment and a deeper understanding of molecular structure and interactions.

HSQC experiments correlate proton signals with the carbon atoms to which they are directly attached, confirming the assignment of the butyl chain and methyl group signals.

HMBC experiments reveal correlations between protons and carbons over two to three bonds. This is crucial for confirming the connectivity of the entire molecule, for example, by showing correlations from the N1-CH₂ protons to the C2, C5, and C4 carbons of the imidazolium (B1220033) ring, and from the methyl protons (C2-CH₃ and N3-CH₃) to their adjacent ring carbons.

NOESY or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments identify through-space interactions between protons that are close to each other, irrespective of their bonding. These experiments are invaluable for determining the preferred solution-state conformation of the butyl chain and for mapping the proximity of the cation to the anion or solvent molecules.

Studies on related imidazolium systems have effectively used these techniques to characterize reaction products and intermolecular interactions. researchgate.net For [BMMIM] systems, these methods would allow for a detailed mapping of ion-ion and ion-solvent interactions, which govern the macroscopic properties of the ionic liquid.

Solid-State NMR for Crystalline and Amorphous Forms of this compound Salts

While X-ray diffraction has provided detailed static pictures of the crystalline forms of [BMMIM] salts, solid-state NMR (ssNMR) offers a powerful method to study both crystalline and amorphous forms, providing site-specific information about local structure and dynamics. figshare.comacs.org Different crystalline polymorphs, characterized by distinct butyl chain conformations (e.g., tt vs. gt), would be distinguishable by ssNMR. figshare.comacs.org

Techniques such as ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) would yield separate signals for carbon atoms in magnetically inequivalent positions, allowing for the identification of different conformers coexisting in a sample. Furthermore, variable-temperature ssNMR experiments can be used to monitor phase transitions and changes in molecular dynamics, such as the onset of butyl chain or whole-cation rotation within the lattice. Although specific ssNMR studies on [BMMIM] salts are not widely reported, the extensive knowledge of their crystalline structures makes this an area ripe for investigation. figshare.comacs.org

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Insights

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a sensitive probe of molecular structure, functional groups, and intermolecular interactions in [BMMIM] systems. The methylation at C2 significantly alters the vibrational spectra compared to C2-H containing imidazolium salts, particularly in regions associated with ring vibrations and hydrogen bonding.

Computational studies using Density Functional Theory (DFT) have been employed to calculate and assign the vibrational modes for [BMMIM] associated with various anions like chloride, tetrafluoroborate (B81430), and hexafluorophosphate (B91526). researchgate.netacs.org These calculations help in identifying specific vibrational modes that can act as reporters for the butyl chain conformation. acs.org Experimental Raman spectroscopy has been used to study [BMMIM] salts, for example in the formation of ionogels and other materials. figshare.comresearchgate.net

The table below summarizes key vibrational bands and their assignments for the [BMMIM] cation.

Frequency Range (cm⁻¹)AssignmentSpectroscopic MethodReference
2800-3200C-H stretching (alkyl and imidazolium ring)IR, Raman researchgate.netacs.org
~1580Imidazolium ring C=C/C=N stretchingRaman researchgate.net
~1460CH₂ scissoringRaman figshare.com
~1160C-N stretchingIR researchgate.net
Below 1000Ring deformation, C-C stretching, Butyl chain conformational modesRaman acs.org

Functional Group Analysis and Interionic Hydrogen Bonding Network Studies

A defining feature of the [BMMIM] cation is the absence of the C2-H proton, which is the primary hydrogen bond donor in traditional imidazolium ionic liquids. This modification drastically changes the nature of interionic hydrogen bonding. The loss of this strong, directional C2-H···anion interaction might be expected to decrease viscosity and melting points; however, the opposite is often observed. acs.orgscispace.com This has been attributed to a significant loss of entropy, leading to a more ordered liquid structure. acs.orgscispace.com

Hydrogen bonding in [BMMIM] salts is therefore dominated by weaker interactions between the anions and the C-H groups on the imidazolium ring (C4-H and C5-H) and on the alkyl substituents. figshare.comacs.org Hirshfeld surface analysis of crystal structures shows that numerous C-H···X (where X is the anion) hydrogen bonds exist, involving not only the ring protons but also the methylene (B1212753) and methyl groups of the cation. figshare.com Despite the presence of these polar interactions, nonpolar H···H contacts represent the majority of intermolecular interactions. figshare.com Vibrational spectroscopy is particularly sensitive to these interactions; changes in the frequencies of the C-H stretching modes upon changing the anion are direct evidence of the strength and nature of the hydrogen bonding network. researchgate.net

Mass Spectrometry for Fragmentation Pathways and Isotopic Signatures

Mass spectrometry (MS) is a critical tool for confirming the molecular weight and elucidating the structure of the this compound cation through its characteristic fragmentation patterns. The cation has a molecular formula of C₉H₁₇N₂⁺ and a calculated monoisotopic mass of 153.1386 Da.

Under techniques like Electrospray Ionization (ESI), the intact cation at m/z 153 is readily observed. The fragmentation of this cation is initiated by collision-induced dissociation (CID). A primary and facile fragmentation pathway involves the loss of the butyl group, typically as a neutral butene molecule (C₄H₈, 56 Da), leading to a prominent fragment ion at m/z 97. mdpi.com This fragment corresponds to the 1,2-dimethylimidazolium cation. Another common fragmentation is the loss of a butyl radical, resulting in the same m/z 97 fragment. mdpi.com

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Degradation Products

Tandem mass spectrometry (MS/MS or MSⁿ) is instrumental in identifying reaction and degradation products by analyzing the fragmentation of selected parent ions. The [BMMIM] cation itself has been identified as a thermal degradation product formed from 1-butyl-3-methylimidazolium acetate (B1210297) ([BMIM]OAc), likely through interaction with degradation products like methyl acetate. mdpi.com

High-resolution MS/MS studies on the [BMMIM] cation (m/z 153) revealed a clear fragmentation cascade. mdpi.com

MS² Fragmentation : The primary fragmentation is the loss of butylene (56 Da), producing the base peak at m/z 97 ([C₅H₉N₂]⁺).

MS³ Fragmentation : Further fragmentation of the m/z 97 ion leads to the cleavage of the imidazole (B134444) ring. A characteristic loss is that of a neutral acetonitrile (B52724) molecule (CH₃CN, 41 Da), resulting in a fragment ion at m/z 56. mdpi.com

This fragmentation pathway is distinct from the degradation of [BMIM] salts, which often involves oxidation at the C2 position to form imidazolone (B8795221) species. researchgate.net The C2-methylation in [BMMIM] blocks this pathway, leading to different degradation profiles. Studies on the thermal decomposition of [BMMIM][NO₃] have shown the evolution of gaseous products such as HCN and CO₂, indicating that under high thermal stress, complete breakdown of the imidazolium ring occurs. researchgate.net

The characteristic fragmentation patterns observed in MS/MS are summarized in the table below.

Parent Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Proposed Fragment/LossReference
153.1497.0856.06Butene (C₄H₈) mdpi.com
97.0856.0541.03Acetonitrile (CH₃CN) mdpi.com

Single-Crystal X-ray Diffraction Studies of this compound Salts

Studies on salts such as this compound bromide and this compound chloride have provided valuable crystallographic data. For instance, the bromide salt has been characterized as crystallizing in the monoclinic crystal system. researchgate.net The precise arrangement of the this compound cations and the bromide anions in the crystal lattice is defined by the unit cell dimensions and space group symmetry. researchgate.net

Similarly, detailed crystal structure information for the chloride salt is available through crystallographic databases. nih.gov The data for this compound chloride indicates it also crystallizes in the monoclinic system, with specific unit cell parameters defining the repeating structural unit of the crystal. nih.gov The investigation into different salts of the this compound cation highlights the significant role the anion plays in determining the final crystal structure. researchgate.net

Below are the detailed crystallographic data for selected this compound salts:

Interactive Data Table: Crystallographic Data for this compound Salts

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Z
This compound bromideMonoclinicP21/n8.588(2)11.789(1)10.737(2)9091.62(3)904
This compound chlorideMonoclinicP 1 21/n 18.403211.707310.752690.0090.52990.004

Crystal Packing, Hydrogen Bonding, and Supramolecular Assembly

The solid-state arrangement of this compound salts is dictated by a combination of electrostatic forces, hydrogen bonding, and other intermolecular interactions, leading to complex supramolecular assemblies. The nature of the anion has a profound influence on these interactions and, consequently, on the crystal packing. researchgate.net

For the analogous this compound iodide, a different packing motif is observed where π-stacking interactions are absent. researchgate.net This highlights the subtle yet significant influence of the halide anion size and polarizability on the supramolecular assembly.

Hydrogen bonding is a dominant intermolecular force in the crystal structures of imidazolium-based ionic liquids. In a related compound, 2,3-dimethyl-1H-imidazol-3-ium chloride, extensive hydrogen bonding networks are observed between the chloride anion and hydrogen atoms on both the methyl groups and the aromatic ring of the imidazolium cation. nih.gov This suggests that similar, though not identical, hydrogen bonding patterns are likely to be significant in the crystal structure of this compound chloride, contributing to the stability of its supramolecular structure. The interplay of these various non-covalent interactions governs the formation of the extended crystalline lattice.

Small-Angle X-ray Scattering (SAXS) and Neutron Scattering for Liquid-State Nanostructure and Aggregation

While single-crystal X-ray diffraction provides detailed information about the solid state, Small-Angle X-ray Scattering (SAXS) and neutron scattering are powerful techniques for investigating the structure and aggregation phenomena of ionic liquids in the liquid state. These methods can reveal nanoscale organization, such as the formation of polar and non-polar domains, which is a characteristic feature of many ionic liquids.

Currently, there is a lack of specific published SAXS or neutron scattering data for this compound and its salts. However, studies on structurally similar imidazolium-based ionic liquids are prevalent in the literature, demonstrating the applicability and utility of these techniques for understanding their liquid-state behavior.

For instance, SAXS has been employed to study the liquid crystalline phases of long-chain 1-alkyl-3-methylimidazolium salts, revealing the formation of lamellar structures. Such studies have also shown how the nature of the anion influences the interlayer spacing in the liquid crystal mesophase. Furthermore, SAXS has been used to investigate the mesoscale structural fluctuations in imidazolium-based ionic liquids when pressurized with gases like carbon dioxide. researchgate.net

Neutron scattering studies on various imidazolium ionic liquids have provided insights into their liquid structure, including the size of non-polar nanodomains and the nature of cation-anion interactions. nih.gov These studies have also been used to investigate the aggregation of imidazolium salts in different molecular liquids. nih.gov Given these precedents, it is highly probable that SAXS and neutron scattering studies on this compound systems would yield valuable information on their liquid-state nanostructure and aggregation behavior, contributing to a more comprehensive understanding of this class of ionic liquids.

Computational and Theoretical Investigations of 1 Butyl 2,3 Dimethyl 1h Imidazol 3 Ium

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations are fundamental to investigating the intrinsic properties of the 1-Butyl-2,3-dimethyl-1H-imidazol-3-ium cation at the electronic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a widely used method to determine the most stable three-dimensional arrangement of atoms in the this compound cation, a process known as geometry optimization. Calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles of the cation's ground state electronic structure. researchgate.net These theoretical structures can be validated by comparison with experimental data from single-crystal X-ray diffraction. figshare.comnih.gov For the related 1-butyl-3-methylimidazolium cation, DFT studies have identified multiple active regions around the imidazolium (B1220033) ring where anions can form stable ion pairs. nih.gov

Analysis of the calculated electron density, using techniques like Atoms-in-Molecules (AIM) and Reduced Density Gradient (RDG), reveals the nature of intra- and intermolecular interactions. researchgate.net Hirshfeld surface analysis has shown that nonpolar H···H contacts constitute a significant portion of the interactions in the crystal structure of 1-butyl-2,3-dimethylimidazolium salts. figshare.com Furthermore, the Molecular Electrostatic Potential (MEP) can be calculated to predict reactive parts of the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. researchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity of the this compound cation. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and more reactive.

Introducing electron-donating or electron-withdrawing groups can tune the frontier orbital energy levels. rsc.org For the this compound cation, the presence of alkyl groups (butyl and methyl) influences the electronic properties and reactivity. dntb.gov.ua The HOMO is typically located on the more electron-rich parts of the molecule, while the LUMO is on the electron-deficient centers. Analysis of the distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. For instance, in related imidazole (B134444) derivatives, MEP calculations have been used to pinpoint the most reactive sites within the molecule. researchgate.net

DFT calculations are a reliable tool for predicting the spectroscopic signatures of molecules, which can then be compared with experimental results for structural confirmation. researchgate.netresearchgate.net

NMR Spectroscopy: Theoretical chemical shifts for ¹H and ¹³C NMR can be computed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. cyberleninka.ru The calculated values for the this compound cation and its associated ionic liquids generally show good agreement with experimental data, aiding in the structural confirmation. researchgate.netresearchgate.net

IR Spectroscopy: The vibrational frequencies in the Infrared (IR) spectrum can be calculated using DFT. researchgate.net These calculations help in assigning the various vibrational modes (stretching, bending) of the imidazolium ring and the butyl chain. sapub.orgmdpi.com For example, C-H stretching vibrations and ring deformation modes can be precisely identified. The interaction with anions in an ionic liquid can cause shifts in these vibrational frequencies, providing insight into cation-anion interactions. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis). sapub.org This method calculates the excitation energies and oscillator strengths (f) for electronic transitions from the ground state to various excited states. gaussian.com The results can predict the maximum absorption wavelength (λmax), which is influenced by the electronic structure of the cation and its interactions with surrounding anions or solvent molecules. nih.gov

Table 1: Predicted Spectroscopic Data for Imidazolium-Based Systems from DFT Calculations Note: The following table contains representative data types from computational studies on imidazolium-based ionic liquids. Exact values for this compound may vary based on the specific anion, solvent, and computational method used.

Parameter Predicted Value/Range Method Reference
¹H NMR Chemical Shift (ppm) Varies by proton environment DFT/GIAO researchgate.netcyberleninka.ru
¹³C NMR Chemical Shift (ppm) Varies by carbon environment DFT/GIAO researchgate.netcyberleninka.ru
IR Vibrational Frequencies (cm⁻¹) 3000-3200 (C-H stretch, ring) B3LYP/6-311++G(d,p) researchgate.net
1500-1600 (C=C/C=N stretch) B3LYP/6-311++G(d,p) researchgate.net

| UV-Vis λmax (nm) | 200-300 | TD-DFT | sapub.orgnih.gov |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of the this compound cation's behavior in a condensed phase, such as in an ionic liquid or solution.

The butyl group attached to the imidazolium ring is flexible and can adopt several conformations. MD simulations, complemented by DFT calculations, are used to explore these conformational possibilities and the energy barriers between them.

In an ionic liquid, the this compound cation is not isolated but is surrounded by anions and potentially solvent molecules. MD simulations are essential for understanding these complex interactions. nih.govpsu.edu

Simulations show that strong interactions, primarily hydrogen bonds, exist between the imidazolium cation and the accompanying anions. figshare.com Protons on the imidazolium ring, as well as those on the alkyl chains, can form C-H···X hydrogen bonds with the anion (where X is the anion, e.g., Cl⁻, Br⁻). figshare.comnih.gov The methylation at the C2 position of the imidazolium ring, as in the case of this compound, influences these interactions and has been shown to slow down ion motion compared to its C2-unsubstituted counterpart. nih.gov

When dissolved in a polar solvent like water, imidazolium-based ionic liquids may dissociate. mdpi.comnih.gov However, the extent of this dissociation depends on the specific cation, anion, and solvent. mdpi.com MD simulations can model the solvation shells around the cation and anion, revealing how solvent molecules arrange themselves and whether they displace the anion from the cation to form solvent-separated ion pairs. In some systems, ion pairs remain intact even at high dilution, with the solvent molecules interacting with the pre-existing ion pair rather than causing full dissociation. mdpi.com These simulations provide insights into the liquid's structure and dynamic properties, such as diffusion coefficients and ionic conductivity. nih.govnih.gov

Monte Carlo (MC) Simulations for Equilibrium Properties

Direct Monte Carlo (MC) simulations to determine the equilibrium properties of neat this compound are not prominently featured in surveyed scientific literature. However, the compound is mentioned in the context of complex material synthesis where MC simulations are employed. For instance, in the study of zeolite crystallization, MC algorithms are used to model and predict crystal growth patterns. researchgate.netresearchgate.net In these studies, this compound hydroxide (B78521) acts as a structure-directing agent (SDA), guiding the formation of specific zeolite morphologies. researchgate.netresearchgate.net The simulations focus on the resulting zeolite structure rather than the intrinsic equilibrium properties of the imidazolium salt itself.

Research on other, more common imidazolium-based ionic liquids has utilized MC simulations to understand their behavior. These studies provide insights into properties such as liquid-liquid equilibria and the interactions with other molecules, which could serve as a methodological basis for future investigations into this compound.

Reaction Mechanism Studies and Transition State Theory using this compound as a Catalyst or Solvent

Currently, there is a lack of dedicated research on the use of this compound as a primary catalyst or solvent in reaction mechanism studies that employ transition state theory. The compound has been identified as a structure-directing agent in the synthesis of MWW zeolite, a material with significant catalytic applications. researchgate.netacs.orgmdpi.commdpi.com Theoretical studies, including those using periodic density functional theory and transition state theory, have been conducted on reactions catalyzed by the zeolites synthesized using this imidazolium salt, for example, in the conversion of dimethyl ether (DME). acs.orgmdpi.com However, these investigations focus on the catalytic activity of the zeolite framework, not the imidazolium compound itself.

Interestingly, this compound has been identified as a thermal degradation product of the more commonly used ionic liquid, 1-butyl-3-methylimidazolium (bmim). mdpi.comnih.gov This observation suggests potential pathways for its formation in situ in high-temperature applications of other imidazolium-based ionic liquids.

While not the specific compound of interest, a mechanistic study on 1-ethyl-3-methylimidazolium (B1214524) acetate (B1210297) ([C2C1Im][OAc]) revealed its ability to form an N-heterocyclic carbene (NHC) in-situ, which then acts as a catalyst. acs.org This suggests a potential, though unexplored, catalytic pathway for other substituted imidazolium salts like this compound.

Applications of 1 Butyl 2,3 Dimethyl 1h Imidazol 3 Ium in Advanced Chemical Processes

Catalysis and Organocatalysis

The substitution on the imidazolium (B1220033) cation significantly impacts its function in catalytic systems. Unlike its C2-unsubstituted counterparts, the C2-methyl group in 1-butyl-2,3-dimethyl-1H-imidazol-3-ium prevents the formation of N-heterocyclic carbenes under basic conditions, rendering it stable and suitable for use in strongly basic reaction environments.

Salts of this compound have been utilized primarily as specialized reaction media and as precursors or components in the synthesis of catalytic materials. sigmaaldrich.com 1-Butyl-2,3-dimethylimidazolium chloride, for instance, serves as a solvent in the chemical modification of the polysaccharide cellulose (B213188). sigmaaldrich.com It has also been employed as a model ionic liquid to facilitate the conversion of the monosaccharide fructose (B13574) into 5-hydroxymethylfurfural (B1680220), a valuable platform chemical, using sulfuric acid as the catalyst. sigmaaldrich.com

Furthermore, this ionic liquid is used as a reactant to prepare other functional materials. It can be reacted with caesium dicarba-7,8-nido-undecaborate to synthesize 1-butyl-2,3-dimethylimidazolium dicarba-7,8-nidoundecaborate. sigmaaldrich.com It also plays a role in the preparation of mesoporous ZnAl₂O₄ nanomaterials, which are subsequently used as catalysts or catalyst supports in various chemical reactions. sigmaaldrich.com

Application AreaSpecific Use of 1-Butyl-2,3-dimethylimidazolium ChlorideOutcome/ProductReference
Biomass ModificationSolventChemically modified cellulose sigmaaldrich.com
Biomass ConversionModel ionic liquid/Solvent5-Hydroxymethylfurfural (from fructose) sigmaaldrich.com
Materials SynthesisReactant1-butyl-2,3-dimethylimidazolium dicarba-7,8-nidoundecaborate sigmaaldrich.com
Catalyst PreparationReactant/TemplateMesoporous ZnAl₂O₄ nanomaterials (catalyst supports) sigmaaldrich.com

The ability of ionic liquids to dissolve and process biomass is a significant area of green chemistry. Specifically, 1-butyl-2,3-dimethylimidazolium chloride has been identified as a suitable solvent for the chemical modification of cellulose, a primary component of lignocellulosic biomass. sigmaaldrich.com Its role extends to the conversion of biomass-derived sugars; it has been used as a medium for the acid-catalyzed dehydration of fructose to 5-hydroxymethylfurfural. sigmaaldrich.com While many other imidazolium-based ionic liquids are extensively studied for dissolving raw lignocellulose, the specific applications found for the this compound cation are centered on processing biomass components and derivatives. mdpi.comnih.govresearchgate.net

Based on available research, there is limited specific information regarding the application of this compound salts as catalysts or media in electrocatalytic systems. While the electrochemical properties and degradation of other ionic liquids like 1-butyl-3-methylimidazolium chloride have been studied, dedicated research into the electrocatalytic applications of the C2-methylated analogue is not prominent in the literature surveyed. doi.org

Research Findings on Lipase-Catalyzed Transesterification in [Bdmim]BF₄
ParameterFindingReference
Ionic Liquid1-Butyl-2,3-dimethylimidazolium tetrafluoroborate (B81430) ([Bdmim]BF₄) researchgate.net
EnzymeLipase (B570770) researchgate.net
ReactionTransesterification researchgate.net
Acyl DonorVinyl acetate (B1210297) researchgate.net
Enzyme ReusabilityPossible to use repeatedly 10 times researchgate.net
Performance upon ReuseMaintained perfect enantioselectivity and high reactivity researchgate.net
Key AdvantageNo accumulation of acetaldehyde (B116499) oligomer was observed portlandpress.comresearchgate.net

Separation and Extraction Technologies

Ionic liquids are widely explored as alternative solvents in separation and extraction processes due to their negligible vapor pressure and tunable solvent properties.

While the broader class of imidazolium-based ionic liquids, particularly 1-butyl-3-methylimidazolium salts, is extensively researched for applications in liquid-liquid extraction of aromatic compounds and for the fabrication of separation membranes, specific studies detailing the use of this compound for these purposes are not prevalent. nih.govmdpi.comresearchgate.net The literature focuses more on its C2-unsubstituted analogues for these separation technologies. mdpi.commdpi.comutwente.nl The purification of related ionic liquids sometimes involves liquid-liquid extraction techniques, but this does not constitute an application of the target compound as the primary separation agent. google.com

Gas Absorption and Capture (e.g., CO2 Capture)

Imidazolium-based ionic liquids are extensively studied for their potential in carbon dioxide (CO2) capture, aiming to mitigate greenhouse gas emissions. researchgate.net The tunability of their cations and anions allows for the design of ILs with high CO2 solubility and selectivity. researchgate.net While research often focuses on the more common 1-butyl-3-methylimidazolium ([BMIM]) cation, studies on derivatives like this compound highlight the impact of substitution on the imidazolium ring.

One study synthesized 1-butyl-2,3-dimethylimidazolium 1,2,4-triazole ([BMMIM][Tz]) to absorb carbon dioxide through the formation of CO2 adducts. mdpi.com This demonstrates the principle of chemical absorption where the IL's components directly react with CO2. Functionalization of the imidazolium cation is a key strategy to enhance CO2 capture efficiency. For instance, incorporating amine functionalities can significantly increase chemisorption. acs.org While physical absorption is common for many ILs, where CO2 dissolves in the liquid without a chemical reaction, chemical absorption offers higher capacity at lower pressures. researchgate.netnih.gov The efficiency of CO2 capture is influenced by factors such as the choice of anion and the presence of functional groups on the cation. mdpi.com

Research into functionalized imidazolium ionic liquids has shown significant potential for CO2 capture. A study on a 1,3-bis(2-hydroxyethyl)-1H-imidazol-3-ium acetate ionic liquid, when further functionalized, demonstrated a substantial increase in CO2 capture efficiency. acs.org The data below illustrates the capture performance of a functionalized imidazolium IL, highlighting the potential of such modifications.

ConditionCO2 Absorption (mol CO2 / kg IL)
Atmospheric Pressure16.8
55.2 bar Pressure20.0

This table shows the CO2 absorption capacity of a functionalized di-imidazolium ionic liquid, DImIIL, indicating the high efficiency achievable through chemical modification of the imidazolium core structure acs.org.

Electrochemical Applications

The intrinsic properties of imidazolium-based ionic liquids, such as high ionic conductivity, wide electrochemical stability windows, and non-flammability, make them highly suitable for a range of electrochemical applications. researchgate.net They are explored as electrolytes in energy storage devices, fuel cells, and as media for metal deposition and polishing. researchgate.netresearchgate.net

Electrolytes for Energy Storage Devices (e.g., Supercapacitors, Batteries)

Imidazolium-based ILs are promising electrolytes for lithium-ion batteries (LIBs) and supercapacitors due to their ability to enhance safety and performance. mdpi.com Their low volatility and non-flammability address critical safety issues associated with conventional organic solvent-based electrolytes. mdpi.com

In a recent study, 1-butyl-2,3-dimethylimidazolium bromide (BMI-Br), classified as an organic ionic plastic crystal (OIPC), was used as a solid plasticizer in a composite polymer electrolyte (CPE) for lithium metal batteries. researchgate.net Anion exchange between BMI-Br and the lithium salt (LiTFSI) in the electrolyte formulation resulted in the in-situ formation of BMI-TFSI, which acts as an ionic liquid, and Li-Br, which serves as an additional salt. researchgate.net This approach yielded a flame-retardant electrolyte with improved properties. researchgate.net

The resulting composite polymer electrolyte exhibited enhanced performance metrics crucial for battery applications.

PropertyValue
Ionic Conductivity (at 60 °C)1.02 × 10⁻³ S cm⁻¹
Li-ion Transference Number0.48
Electrochemical Stability Window4.8 V (vs. Li/Li⁺)
Capacity Retention (after 300 cycles)99.7%

Performance data for a PEO-based composite polymer electrolyte containing 1-butyl-2,3-dimethylimidazolium bromide (BMI-Br) as a solid plasticizer, demonstrating its effectiveness in creating a highly reliable electrolyte for lithium metal batteries researchgate.net.

Electrodeposition and Electropolishing Media (general IL application)

Ionic liquids are effective media for the electrodeposition of metals and alloys due to their wide electrochemical windows and high solubility for metal salts. researchgate.net Imidazolium-based ILs, such as those derived from 1-butyl-3-methylimidazolium chloride ([BMIM]Cl), are commonly used to create electrolytes for depositing metals like aluminum. aiche.orgresearchgate.net The electrodeposition process involves the reduction of metal ions at the cathode, and the properties of the IL, such as viscosity and conductivity, significantly affect the quality of the deposited metal layer. researchgate.net

For instance, aluminum can be electrodeposited from a eutectic mixture of [BMIM]Cl and aluminum chloride (AlCl3). aiche.org In such systems, the active species for deposition is often the [Al2Cl7]⁻ anion. mdpi.com Similarly, nickel has been successfully electrodeposited from a 1-butyl-3-methylimidazolium diethylphosphate ionic liquid, where the diffusion of Ni²⁺ was found to be the rate-determining step. rsc.org The use of ILs can also lead to electropolishing, a process that produces a mirror-like, oxide-free surface on metals like copper. nih.gov

Materials Science and Polymer Chemistry

In materials science, this compound and its analogues are used as monomers for poly(ionic liquid)s (PILs), polymerization media, and functional additives in polymer composites. mdpi.comsigmaaldrich.commdpi.com

Polymerization Media and Additives

The synthesis and polymerization of vinyl-functionalized imidazolium salts allow for the creation of PILs with specific thermal and electrochemical properties. mdpi.com A study detailed the synthesis and polymerization of 1-butyl-2,3-dimethyl-4-vinylimidazolium triflate. mdpi.com The presence of a methyl group at the C2 position of the imidazolium ring is significant; it can prevent potential side reactions in battery applications where the acidic proton at the C2 position might react with electrons at the cathode. mdpi.com This substitution also alters the interaction between the cation and anion within the polymer structure. mdpi.com

Furthermore, imidazolium ILs can be incorporated as additives into elastomer composites to enhance their properties. mdpi.com For example, adding 1-butyl-3-methylimidazolium salts to silica-filled nitrile rubber (NBR) composites improved the dispersion of the silica filler and increased the ionic conductivity of the final material. mdpi.com The ionic liquid acts as a dispersing agent and contributes mobile ions, thereby enhancing the material's conductivity. mdpi.com 1-Butyl-2,3-dimethylimidazolium chloride has also been used as a solvent for the chemical modification of cellulose, showcasing its utility as a specialized reaction medium. sigmaaldrich.com

Functional Polymer Composites and Ionogels Incorporating this compound

The incorporation of this compound and its derivatives into polymer matrices can yield functional materials with enhanced properties, suitable for applications such as solid-state batteries and specialized membranes.

In the realm of functional polymer composites , a notable application is the use of 1-butyl-2,3-dimethylimidazolium bromide (a salt of the titular cation) as a solid plasticizer in polyethylene oxide (PEO)-based composite polymer electrolytes (CPEs) for lithium-metal batteries. Research has shown that the addition of this ionic liquid can significantly enhance the performance of the electrolyte. For instance, a CPE containing 10% 1-butyl-2,3-dimethylimidazolium bromide exhibited a notable ionic conductivity of 2.34 × 10⁻³ S cm⁻¹ at 30 °C. This composite also demonstrated a wide electrochemical stability window of up to 4.57 V and flame retardancy. In battery performance tests at 60 °C, a cell utilizing this electrolyte showed an initial capacity of 146.9 mAh g⁻¹ and maintained 99.7% capacity retention with a high coulombic efficiency of 99.5% after 300 cycles at a 1C rate.

Another approach to creating functional polymer composites involves the polymerization of vinyl-functionalized derivatives of the ionic liquid. For example, poly(1-butyl-2,3-dimethyl-4-vinylimidazolium) salts have been synthesized and their thermal properties investigated. The glass transition temperature (Tg) of these poly(ionic liquids) is influenced by the counter-anion. A study of these polymers revealed that the Tg values were 98 °C, 99 °C, and 84 °C for triflate, bis(trifluoromethylsulfonyl)imide (TFSI⁻), and hexafluorophosphate (B91526) (PF₆⁻) counter-ions, respectively. mdpi.com This demonstrates the tunability of the polymer's thermal properties by anion selection.

PropertyValue
Ionic Conductivity (10% BMI-Br in PEO)2.34 × 10⁻³ S cm⁻¹ at 30 °C
Electrochemical Stability WindowUp to 4.57 V
Initial Battery Capacity (LiFePO₄ cell)146.9 mAh g⁻¹ at 60 °C, 1C
Capacity Retention (after 300 cycles)99.7%
Coulombic Efficiency (after 300 cycles)99.5%

Ionogels are a class of materials that consist of an ionic liquid confined within a polymer or inorganic network. ua.pt While the broader class of imidazolium-based ionic liquids is widely used in the preparation of ionogels for biomedical applications, specific research detailing the synthesis and characterization of ionogels incorporating this compound is limited in the currently available literature. ua.pt Generally, ionogels are valued for their high ionic conductivity, thermal and electrochemical stability, and potential for biocompatibility. ua.pt The formation of ionogels can be achieved by confining the ionic liquid within a matrix or by forming the gel through the conditioning of raw materials. ua.pt Given the properties of this compound, it is a promising candidate for the development of novel ionogels with tailored functionalities.

Self-Assembly and Nanostructure Formation (general IL application)

The ability of ionic liquids to self-assemble into nanostructures is a key feature that underpins many of their advanced applications. This phenomenon is driven by the amphiphilic nature of many ionic liquids, where the cation and/or anion possess both polar and non-polar moieties. These interactions can lead to the formation of organized domains within the liquid, influencing its bulk properties and its behavior at interfaces.

For imidazolium-based ionic liquids, the imidazolium ring constitutes the polar head group, while the alkyl chains attached to the nitrogen atoms form the non-polar tails. The interplay between electrostatic, van der Waals, and hydrogen bonding interactions governs the self-assembly process. In the case of this compound, the butyl and methyl groups contribute to the non-polar character.

While specific studies on the self-assembly and nanostructure formation of pure this compound are not extensively detailed in the current body of scientific literature, the general principles observed for similar imidazolium-based ionic liquids are applicable. For instance, computer simulations of 1-alkyl-3-methylimidazolium ionic liquids have shown that for cations with shorter alkyl chains, the polar domains form a three-dimensional network of ionic channels, while the non-polar domains are more dispersed. As the alkyl chain length increases, a transition to a more continuous non-polar domain can occur, with the butyl chain being at the onset of this transition. academie-sciences.fr

This nanostructuring is crucial in applications such as catalysis, where the nanodomains can act as microreactors, and in energy storage, where the formation of ionic channels can facilitate efficient ion transport. The presence of these self-assembled structures can significantly impact the viscosity, conductivity, and solvation properties of the ionic liquid. Further research into the specific aggregation behavior of this compound would provide valuable insights for the rational design of advanced materials.

Mechanistic Insights into the Reactivity and Behavior of 1 Butyl 2,3 Dimethyl 1h Imidazol 3 Ium Systems

Role as a Solvent in Reaction Pathways and Selectivity Control

Ionic liquids based on the 1-butyl-2,3-dimethyl-1H-imidazol-3-ium cation function as "designer solvents" where their physical and chemical properties can be tuned by altering the associated anion. nih.gov This tunability allows for their use in directing reaction pathways and controlling selectivity. The methylation at the C2 position removes the slightly acidic proton found in more common imidazolium (B1220033) salts, which can prevent unwanted side reactions or deactivation of catalysts that are sensitive to acidic protons.

While specific studies detailing the use of this compound as a solvent for selectivity control are not abundant, the principles are derived from related systems. For instance, in the hydration of alkynes using 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) as a solvent, the choice of the anion was found to be critical, as anions like triflate or acetate (B1210297) could coordinate with the catalyst, reducing its availability and affecting the reaction yield. sigmaaldrich.com The interactions between the cation, anion, and dissolved species create a unique reaction environment. The cation, through steric and electronic effects, can influence the orientation of reactants and stabilize transition states, thereby affecting the selectivity of a reaction. Furthermore, the use of binary mixtures of ionic liquids with co-solvents like dimethyl sulfoxide (B87167) (DMSO) has been shown to enhance dissolving rates for substrates like cellulose (B213188), indicating another pathway for controlling reaction conditions. mdpi.com

Interaction with Reactants, Intermediates, and Transition States

The interactions of the this compound cation with other chemical species are multifaceted, involving electrostatic forces, hydrogen bonding, and van der Waals interactions. The permanent positive charge is delocalized across the imidazolium ring, creating regions of varying electrostatic potential that can interact with polar and polarizable reactants. researchgate.netresearchgate.net

While the C2-methyl group prevents the formation of N-heterocyclic carbenes (NHCs) via direct deprotonation at that site, a common reactivity pathway for 1,3-dialkylimidazolium salts, it does not eliminate the cation's ability to interact with and stabilize charged intermediates and transition states. The cation can form hydrogen bonds through the hydrogen atoms on the butyl and methyl groups with anions or other reactants. researchgate.net These noncovalent interactions can stabilize transition states, potentially lowering the activation energy of a reaction. In some catalytic systems, these interactions are crucial for orienting substrates, leading to enhanced stereoselectivity. acs.org

Kinetic and Thermodynamic Studies in this compound Media

Kinetic and thermodynamic studies are essential for quantifying the stability and reaction behavior of this compound salts. Thermogravimetric analysis (TGA) is a primary tool used to investigate the decomposition kinetics. nih.govresearchgate.net For a series of 1-alkyl-2,3-dimethylimidazolium nitrate (B79036) salts, including the butyl variant, nonisothermal TGA experiments showed that the thermal decomposition occurs as a one-step reaction. nih.govmdpi.com

Kinetic parameters for the thermal decomposition of 1-butyl-2,3-dimethylimidazolium nitrate ([Bmmim][NO₃]) have been determined using various calculation methods. nih.gov These studies consistently show that thermal stability decreases as the length of the alkyl chain on the cation increases. nih.gov

Table 1: Thermal Decomposition Temperatures for 1-Alkyl-2,3-dimethylimidazolium Nitrate Salts at 10 °C/min in Air. nih.gov
CationAbbreviationOnset Temperature (Tonset, °C)Peak Temperature (Tpeak, °C)
1-Ethyl-2,3-dimethyl-1H-imidazol-3-ium[Emmim]312.13332.46
This compound[Bmmim]310.23330.68
1-Hexyl-2,3-dimethyl-1H-imidazol-3-ium[Hmmim]300.89325.10
1-Octyl-2,3-dimethyl-1H-imidazol-3-ium[Ommim]298.36319.72
1-Decyl-2,3-dimethyl-1H-imidazol-3-ium[Dmmim]286.25313.26

From a thermodynamic perspective, ionic liquids can significantly influence reaction equilibria. In studies involving ruthenium nanoparticle catalysts for CO₂ hydrogenation, an IL-modified catalyst was found to substantially stabilize the formic acid product, leading to more favorable thermodynamic equilibria compared to the unmodified catalyst. acs.org However, in a related experiment, modifying a catalyst by physisorption of 1-butyl-3-methylimidazolium bromide did not provide any significant kinetic or thermodynamic benefit, highlighting the complexity and specificity of these interactions. acs.orgacs.org

Electrochemical Reaction Mechanisms Involving the this compound Cation

The this compound cation is part of a class of ionic liquids well-suited for electrochemical applications due to their wide electrochemical window, negligible vapor pressure, and inherent ionic conductivity. researchgate.netmdpi.com The methylation at the C2 position is particularly relevant, as it enhances cathodic stability compared to C2-H imidazolium cations by preventing reduction to a carbene. researchgate.net

Studies on related systems show that the electrochemical mechanism is often a combination of the cation's stability and the anion's reactivity. For example, in 1-butyl-3-methylimidazolium tetrafluoroborate, anodic oxidation can generate boron trifluoride (BF₃) from the BF₄⁻ anion, which can then act as a catalyst for organic reactions. sigmaaldrich.com While the cation itself is not directly transformed in this case, its stability at high anodic potentials is what allows the anion's electrochemical reaction to occur.

The electrochemical reduction of species within the ionic liquid is also of interest. In a 1-butyl-2,3-dimethylimidazolium azide (B81097) melt, the electrochemical reduction of a hexaazidotitanate complex was found to proceed irreversibly to Ti(III) species. researchgate.net The cation provides the conductive medium and defines the cathodic potential limit for the reaction. researchgate.net However, research on 1-propyl-2,3-dimethylimidazolium bis(trifluoromethylsulfonyl)imide indicated that replacing the C2 hydrogen with a methyl group did not ultimately increase the thermodynamic stability region, as the IL began to decompose at voltages above 2.75 V. mdpi.com

Degradation Pathways and Thermal Stability Mechanisms of this compound Salts

The thermal stability of this compound salts is a critical parameter for their practical application, particularly at the elevated temperatures required for many chemical processes. researchgate.netmatrix-fine-chemicals.com The degradation mechanism is complex and highly dependent on the nature of the anion, the length of the alkyl substituents, and the surrounding atmosphere. nih.govresearchgate.net

Thermogravimetric analysis (TGA) shows that the thermal stability of 1-alkyl-2,3-dimethylimidazolium nitrate salts decreases as the length of the N-alkyl chain increases from ethyl to decyl. nih.gov This is attributed to the increased likelihood of elimination reactions with longer alkyl chains. The anion also plays a pivotal role; salts with halide anions are generally less thermally stable than those with anions like hexafluorophosphate (B91526) (PF₆⁻) or tetrafluoroborate (BF₄⁻). researchgate.net

Several degradation pathways have been identified for imidazolium-based ILs:

S_N2 Dealkylation: This is a primary degradation route where the anion acts as a nucleophile, attacking one of the alkyl groups (typically the shorter one) on the cation. This results in the formation of a neutral alkylated anion and a neutral N-alkylimidazole.

Elimination (Hofmann-type): This pathway involves the abstraction of a proton from the butyl chain, leading to the formation of an alkene (e.g., 1-butene), a neutral imidazole (B134444), and the corresponding acid from the anion.

N-heterocyclic Carbene (NHC) Formation: In C2-unsubstituted imidazolium salts, deprotonation at the C2 position forms a highly reactive NHC. While direct C2-deprotonation is blocked in this compound, NHCs can still be formed from the degradation of related imidazolium salts and participate in subsequent reactions. Current time information in NA. For example, the thermal treatment of 1-butyl-3-methylimidazolium acetate can lead to the formation of this compound itself through alkyl group transfer reactions, likely initiated by an NHC intermediate. Current time information in NA.

Table 2: Potential Thermal Decomposition Products of Imidazolium-Based Ionic Liquids. Current time information in NA.
Precursor CationIdentified/Potential ProductNotes
1-Butyl-3-methylimidazolium ([bmim])1-Methylimidazole (B24206)Product of de-butylation.
1-ButylimidazoleProduct of de-methylation.
1-ButeneProduct of elimination reaction.
This compoundProduct of alkyl group transfer, indicating complex secondary reactions. Current time information in NA.

The decomposition process can be further complicated by the atmosphere. Studies on 1-alkyl-2,3-dimethylimidazolium nitrates show they are more susceptible to thermal decomposition at high temperatures in the presence of air compared to a nitrogen atmosphere. nih.govmdpi.com

Environmental and Sustainability Considerations of 1 Butyl 2,3 Dimethyl 1h Imidazol 3 Ium

Recyclability and Reusability of 1-Butyl-2,3-dimethyl-1H-imidazol-3-ium Ionic Liquids

The high cost of many ionic liquids necessitates their recovery and reuse to ensure economic viability and reduce environmental impact. utp.edu.myresearchgate.net Several techniques have been developed for recycling ILs, including distillation, liquid-liquid extraction, membrane separation (nanofiltration), and the use of supercritical CO2. scispace.comchalmers.seresearchgate.net The non-volatile nature of ILs is a significant advantage, allowing for the separation of volatile products or solvents by distillation without loss of the IL itself. nih.gov

For imidazolium-based ILs, recycling has been demonstrated effectively in various applications. In some cases, the IL can be deprotonated to form a neutral, distillable carbene, which is then collected and re-reacted with an acid to regenerate the ionic liquid. scispace.comresearchgate.net Another method involves the thermal cleavage of the IL, followed by distillation and re-reaction of the neutral imidazole (B134444) and alkylating agent. scispace.comresearchgate.net

Studies have specifically mentioned the recycling of 1-butyl-2,3-dimethylimidazolium ([C4DMIM]) salts. chalmers.se The recyclability of these and other imidazolium (B1220033) ILs is often evaluated by their performance over multiple cycles in a specific application, such as desulfurization or biomass processing. utp.edu.mychalmers.se For example, a study on the desulfurization of diesel fuels found that 1-Butyl-3-Methylimidozolium Thiocyanate could be reused for up to four cycles with high extraction capability. utp.edu.my Similarly, after pretreating eucalyptus biomass, 1-butyl-3-methylimidazolium acetate (B1210297) was recovered using a rotary evaporator and reused, although some accumulation of lignin (B12514952) fractions was observed in the recycled IL after several cycles. chalmers.se

The table below summarizes findings on the recovery of various imidazolium-based ionic liquids.

Ionic LiquidApplication/ProcessRecovery MethodOutcomeReference
1-Butyl-3-methylimidazolium hexafluorophosphate (B91526)Friedel-Crafts acylationNot specifiedRecycled efficiently for three consecutive runs with no significant loss of activity. scispace.com
1-Butyl-3-methylimidazolium acetateEucalyptus biomass pretreatmentRotary evaporationRecycled for 4 cycles; minor accumulation of lignin detected. chalmers.se
1-Butyl-3-methylimidazolium chlorideDesulfurizationNot specifiedHigh retention (90-96%) achieved using NF270 and NF90 membranes. chalmers.se
1-Butyl-3-methylimidazolium thiocyanateDesulfurization of dodecaneExtractionReused for up to 4 cycles with a final extraction capability of 59.87%. utp.edu.my
1-Ethyl-3-methylimidazolium (B1214524) chlorideWood pretreatmentVacuum vaporization (200 °C)93% mass recovery; reused three times with the same effectiveness. chalmers.se

Table 2. Recyclability and Reuse of Imidazolium-Based Ionic Liquids.

Life Cycle Assessment (LCA) for Production and Application of this compound Based Processes

A Life Cycle Assessment (LCA) is a methodology for evaluating the environmental impacts associated with all stages of a product's life, from raw material extraction through processing, manufacture, distribution, use, and disposal or recycling (i.e., cradle-to-grave). psu.edu For chemical processes, a "cradle-to-gate" analysis is often performed, which covers the impacts up to the point where the product leaves the factory gate. psu.edursc.org

Specific LCA studies for processes involving this compound were not identified in the reviewed search results. However, LCAs conducted on processes using the analogous 1-butyl-3-methylimidazolium ([Bmim]) cation offer valuable insights into the potential environmental hotspots for IL-based technologies. psu.edursc.orgresearchgate.net

A comparative "cradle-to-gate" LCA of cellulose (B213188) dissolution using [Bmim]Cl versus the conventional N-methyl-morpholine-N-oxide (NMMO) process found that the environmental impacts were broadly similar. psu.edursc.org The study revealed that the major contributions to the environmental impacts for both processes stemmed from the synthesis of the precursors for the respective solvents. psu.edursc.org Specifically, the [Bmim]Cl process showed a higher environmental load concerning abiotic resource depletion and emissions of volatile organic compounds compared to the NMMO process. psu.edursc.org

These studies underscore a critical point: the "green" credentials of an ionic liquid cannot be assumed based solely on its performance in a specific application. A holistic LCA is necessary, with particular attention paid to:

Synthesis of Precursors: The energy and materials required to synthesize the IL are often the largest contributors to its environmental impact. psu.edursc.orgresearchgate.net

Solvent and Reagent Use: The entire life cycle, including the use of other volatile organic compounds for synthesis or product extraction, must be considered. scispace.com

Future Directions and Emerging Research Avenues for 1 Butyl 2,3 Dimethyl 1h Imidazol 3 Ium

Integration with Flow Chemistry and Microfluidic Systems

The integration of 1-butyl-2,3-dimethyl-1H-imidazol-3-ium into flow chemistry and microfluidic systems represents a significant, yet largely untapped, research direction. While the use of microreactors for the synthesis of other ionic liquids, such as 1-butyl-3-methylimidazolium bromide ([BMIM]Br), has demonstrated substantial benefits, specific studies on this compound are yet to be widely reported. rsc.orgresearchgate.netrsc.org The synthesis of ionic liquids is often a strongly exothermic alkylation reaction, which can be difficult to control in conventional batch reactors, sometimes leading to thermal runaway and reduced product quality. rsc.orgresearchgate.net

Microreactor technology offers a solution through its high surface-to-volume ratio, enabling superior thermal control and allowing for reactions to be conducted safely at higher temperatures and in a solvent-free manner. researchgate.netpsu.edu This process intensification can lead to a dramatic increase in the space-time-yield, potentially by two orders of magnitude compared to batch processes. rsc.orgrsc.orgpsu.edu For instance, the continuous flow synthesis of 1-ethyl-3-methylimidazolium (B1214524) ethyl sulfate (B86663) in a micro-capillary has been shown to achieve high yields and production rates. researchgate.netresearchgate.net

Future research will likely focus on adapting these continuous flow methodologies for the synthesis of this compound and its derivatives. The potential benefits include improved safety, higher purity, and more efficient production. rsc.orgresearchgate.net Furthermore, the use of this ionic liquid as a solvent or catalyst within microfluidic devices for organic synthesis or analytical applications is another promising avenue, leveraging its unique properties in miniaturized and automated systems. dcu.ie

Development of Novel Functionalized Derivatives of the this compound Cation

The development of novel functionalized derivatives of the this compound cation is a key area for future research, aiming to create task-specific ionic liquids with tailored properties. The methylation at the C(2) position already provides enhanced thermal stability compared to its C(2)-protonated analogues, a feature that can be combined with other functionalities. mdpi.comalfa-chemistry.com Spectroscopic studies have shown that C(2) methylation significantly alters the interionic interactions, which in turn affects macroscopic properties like viscosity and melting point. nih.gov

Research has demonstrated the synthesis of various 1-butyl-2,3-dimethylimidazolium salts with different anions, such as bromide, iodide, and bis(trifluoromethanesulfonyl)imide, each imparting different characteristics to the resulting ionic liquid. nih.govresearchgate.net The synthesis of these derivatives is often straightforward, for example, by reacting 1,2-dimethylimidazole (B154445) with the corresponding 1-halobutane. nih.gov

Future work in this area will likely focus on:

Introducing functional groups to the alkyl chains of the cation to enhance performance in specific applications like catalysis or extraction. psu.edursc.orgresearchgate.net For example, attaching an imidazolium (B1220033) salt tag to a catalyst has been shown to prevent its leaching from the ionic liquid phase and increase its stability. psu.edu

Creating dicationic ionic liquids where two this compound cations are linked by a spacer, which can offer new structural variations and improved physicochemical properties for organocatalysis. mdpi.com

Synthesizing polymeric ionic liquids based on the this compound monomer, which could be used as gel-polymer electrolytes in batteries or in the preparation of nanomaterials. mst.edu

These efforts will expand the library of available ionic liquids, enabling the fine-tuning of properties for a wide range of specialized industrial and scientific applications.

Synergistic Applications with Other Advanced Materials (e.g., Nanomaterials, MOFs)

A highly promising research frontier for this compound is its synergistic integration with other advanced materials, such as nanoparticles and metal-organic frameworks (MOFs). These combinations can lead to hybrid materials with enhanced or entirely new functionalities.

Nanoparticles: The creation of "ionanofluids" or "nanoparticle-enhanced ionic liquids" (NEILs) is a key application area. arabjchem.orgresearchgate.net Studies have shown that dispersing nanoparticles like titanium oxide (TiO2) in 1-butyl-2,3-dimethylimidazolium bis(trifluoromethanesulfonyl)imide can create a modified electrode with enhanced electrochemical sensing capabilities for pharmaceutical compounds like flunarizine. nih.gov The C(2)-methylation of the imidazolium cation is thought to reduce the likelihood of carbene-like interactions with the nanoparticles. arabjchem.orgresearchgate.net Similarly, dispersing carbon-based nanomaterials like carbon nanotubes (CNTs) in imidazolium-based ionic liquids can remarkably enhance thermal conductivity, a crucial property for advanced heat-transfer fluids. acs.orgacs.org

Zeolites and Metal-Organic Frameworks (MOFs): this compound hydroxide (B78521) has been successfully used as a structure-directing agent in the synthesis of MWW-type zeolites. mdpi.commdpi.comresearchgate.netresearchgate.net The ionic liquid guides the formation of the zeolite's porous structure, and its morphology can be further controlled by the addition of other salts. researchgate.netresearchgate.net This opens up possibilities for creating zeolites with precisely tailored properties for specific adsorption and catalytic applications. researchgate.net While direct synergistic applications with MOFs are less explored for this specific ionic liquid, it is a logical next step, given the known use of other ionic liquids in MOF synthesis and for creating MOF-ionic liquid composite materials for applications like gas separation. researchgate.net

Future research will likely explore a wider range of nanoparticle-ionic liquid combinations and investigate the fundamental interactions at the nano-interface to optimize performance. For zeolites and MOFs, the focus will be on using this compound to synthesize novel structures and to create functional composites for catalysis, separation, and sensing. researchgate.netdntb.gov.ua

Table 1: Synergistic Applications of this compound with Advanced Materials

Advanced MaterialSynergistic ApplicationObserved Benefit / PotentialReference
Titanium Oxide (TiO2) NanoparticlesElectrochemical SensingFabrication of a modified glassy carbon electrode for the sensitive detection of flunarizine. nih.gov
Zeolites (MWW-type)Structure-Directing AgentControl over the morphology and porosity of the synthesized zeolite for catalysis and adsorption. mdpi.commdpi.comresearchgate.netresearchgate.net
Carbon Nanotubes (CNTs)Heat-Transfer Fluids (Ionanofluids)Potential for enhanced thermal conductivity. (Inferred from studies on similar ILs). acs.orgacs.org
Metal-Organic Frameworks (MOFs)Composite Material SynthesisPotential for creating novel materials for gas separation and catalysis. (Future outlook). researchgate.net

Addressing Current Challenges in Industrial Scalability and Process Optimization

The transition of this compound from a laboratory curiosity to an industrially relevant chemical faces several challenges common to many ionic liquids. These include production costs, the need for high purity, and the environmental impact of the synthesis process. mdpi.com However, the unique stability of C(2)-methylated imidazolium ionic liquids makes them attractive for long-term industrial applications where thermal and chemical robustness are paramount. mdpi.com

A key challenge in the large-scale production of imidazolium-based ionic liquids is the management of the highly exothermic alkylation reaction. researchgate.net In conventional batch reactors, poor heat management can lead to side reactions and discoloration, reducing product quality. researchgate.net Process intensification through the use of continuously operating microreactors or flow reactors offers a promising solution. rsc.orgresearchgate.netrsc.org This approach has been successfully demonstrated for the synthesis of [BMIM]Br, achieving product purity above 99% and increasing the space-time-yield by more than twentyfold compared to a conventional batch process. rsc.orgresearchgate.net

Future research in this area should focus on:

Developing and optimizing continuous flow synthesis protocols specifically for this compound and its derivatives.

Investigating solvent-free synthesis methods to improve the green credentials of the production process. psu.edu

Designing efficient purification and recycling strategies to reduce costs and waste.

Addressing these challenges will be crucial for unlocking the commercial potential of this and other trisubstituted imidazolium ionic liquids.

Unexplored Research Niches and Theoretical Predictions for this compound Systems

Beyond the more established research trajectories, several unexplored niches and avenues for theoretical investigation hold significant potential for advancing the science and application of this compound.

Theoretical Predictions: Computational studies, such as those using Density Functional Theory (DFT), are powerful tools for understanding the properties of this ionic liquid at a molecular level. Theoretical investigations can predict how the methylation at the C(2) position influences interionic interactions, which in turn dictates macroscopic properties. mdpi.com Molecular dynamics simulations have been used to study the effect of C(2)-methylation on the dynamics and structure of similar ionic liquids, particularly in the context of their use as electrolytes. sciengine.com Future theoretical work could focus on:

Simulating the behavior of this compound at interfaces with various materials (e.g., electrodes, nanoparticles) to guide the design of new devices.

Predicting the properties of yet-to-be-synthesized functionalized derivatives to identify promising candidates for specific tasks.

Modeling its performance as an electrolyte in energy storage devices, such as lithium-ion batteries, where its thermal stability and electrochemical window are advantageous. nih.govresearchgate.netresearchgate.net

Unexplored Research Niches: Several application areas for this compound remain largely unexplored. Its enhanced stability makes it a candidate for applications in harsh environments. alfa-chemistry.com Potential niches include:

High-Temperature Lubricants: Trisubstituted imidazolium ionic liquids have shown promise as multifunctional lubricating materials with high thermal oxidation stability and load-bearing capacity, a field where this compound could excel. alfa-chemistry.com

Electrolytes for Energy Storage: While the broader class of ionic liquids is being investigated for batteries and supercapacitors, the specific advantages of this compound, such as its potentially wide electrochemical window and high thermal stability, warrant dedicated investigation. researchgate.netmdpi.com

Catalysis in Demanding Conditions: Its robustness could be beneficial in catalytic processes that require high temperatures or involve reactive intermediates.

Biomass Processing: The parent compound, 1-butyl-3-methylimidazolium chloride, is well-known for its ability to dissolve lignocellulosic biomass. mdpi.com Investigating whether the C(2)-methylated derivative offers advantages in terms of stability or efficiency during biomass processing is a worthwhile pursuit. researchgate.net

Exploring these niches through both theoretical and experimental research will be essential for realizing the full potential of this compound systems.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-butyl-2,3-dimethylimidazolium salts with different counteranions (e.g., chloride, bromide, hexafluorophosphate)?

  • Methodology :

  • Anion metathesis : Start with the halide salt (e.g., 1-butyl-2,3-dimethylimidazolium bromide) and perform ion exchange using stoichiometric amounts of a salt containing the desired anion (e.g., KPF₆ for hexafluorophosphate). Purify via recrystallization or column chromatography .
  • Direct alkylation : React 2,3-dimethylimidazole with 1-bromobutane in a polar aprotic solvent (e.g., acetonitrile) under reflux, followed by precipitation in diethyl ether .
    • Key characterization : Confirm purity via 1^1H/13^{13}C NMR, mass spectrometry, and elemental analysis. Monitor ionic conductivity or thermal stability (TGA/DSC) for functional validation .

Q. How to characterize the purity and structural integrity of 1-butyl-2,3-dimethylimidazolium ionic liquids?

  • Analytical workflow :

  • NMR spectroscopy : Identify proton environments (e.g., imidazolium ring protons at δ 7.5–9.5 ppm) and alkyl chain integration ratios .
  • X-ray crystallography : For crystalline salts (e.g., chloride), determine unit cell parameters and hydrogen-bonding networks (see P21_121_121_1 space group in orthorhombic systems) .
  • Ion chromatography : Quantify halide impurities (e.g., residual Br⁻ in PF₆⁻ salts) .

Q. What experimental protocols are recommended for determining the melting point and thermal stability of these ionic liquids?

  • Thermal analysis :

  • Differential Scanning Calorimetry (DSC) : Use a heating rate of 10°C/min under nitrogen to detect phase transitions (e.g., melting at ~99°C for the chloride salt) .
  • Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (typically >300°C for imidazolium salts with stable anions like TFSI⁻) .

Advanced Research Questions

Q. How to resolve inversion twinning in X-ray crystallographic data for 1-butyl-2,3-dimethylimidazolium derivatives?

  • Crystallographic refinement :

  • Twin law identification : Use SHELXL to model the twin ratio (e.g., 0.71:0.29 observed in 2,3-dimethylimidazolium chloride) via the BASF parameter .
  • Data integration : Employ OLEX2 to handle overlapping reflections and refine hydrogen-bonding geometry with isotropic displacement parameters .

Q. What strategies optimize the refinement of disordered alkyl chains in imidazolium-based crystal structures?

  • SHELXL workflows :

  • PART instructions : Split disordered butyl chains into two conformers (e.g., PART 1 and PART 2) with occupancy factors refined to 50% each .
  • Restraints : Apply SIMU and DELU constraints to stabilize thermal motion parameters for overlapping atoms .

Q. How to analyze the hydrogen-bonding network in 1-butyl-2,3-dimethylimidazolium chloride using crystallographic data?

  • Hydrogen-bond geometry :

  • Symmetry operations : Identify donor-acceptor pairs (e.g., N–H···Cl⁻ interactions) using OLEX2’s Hydrogen Bonding tool. Measure distances (2.8–3.2 Å) and angles (150–170°) .
  • Packing diagrams : Visualize π-π stacking and van der Waals interactions between imidazolium rings using Mercury or VESTA .

Q. What are the limitations of SHELX programs in handling high-throughput crystallographic data for ionic liquids?

  • Critical considerations :

  • Data resolution : SHELXL struggles with low-resolution (<1.0 Å) data for large unit cells (Z > 4). Use phenix.refine for such cases .
  • Automation : SHELXT’s automated space-group determination may misassign non-centrosymmetric structures (e.g., P21_1 vs. Pna21_1). Manual validation via PLATON’s ADDSYM is advised .

Methodological Notes

  • Synthetic reproducibility : Anion exchange reactions require strict control of moisture (use Schlenk techniques) to avoid hydrolysis, especially for PF₆⁻ and TFSI⁻ salts .
  • Crystallization protocols : For single-crystal growth, use vapor diffusion with acetonitrile as solvent and THF as antisolvent .
  • Software interoperability : Export SHELX-processed CIF files to OLEX2 for structure validation and publication-ready figures .

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1-Butyl-2,3-dimethyl-1H-imidazol-3-ium
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.